3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C6H10N2O2S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-(2-aminopropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C6H10N2O2S/c1-4(7)2-8-5(9)3-11-6(8)10/h4H,2-3,7H2,1H3 |
InChI Key |
SQRVYRMNEYUQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)CSC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolidine-2,4-dione Core
The fundamental step in preparing 3-(2-aminopropyl)-1,3-thiazolidine-2,4-dione is the synthesis of the thiazolidine-2,4-dione ring system. This is typically achieved via the reaction of thiourea with chloroacetic acid under acidic reflux conditions.
| Step | Reactants | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Thiourea + Chloroacetic acid | Reflux in concentrated HCl | Thiazolidine-2,4-dione (TZD) | 70-85 |
- Thiourea reacts with chloroacetic acid in the presence of concentrated hydrochloric acid under reflux to form the thiazolidine-2,4-dione ring.
- The reaction proceeds via nucleophilic substitution followed by ring closure.
- The product is isolated by filtration and recrystallization.
Introduction of the 2-Aminopropyl Side Chain
The 2-aminopropyl substituent is introduced typically by N-alkylation of the thiazolidine-2,4-dione core. This involves alkylation of the acidic imide nitrogen with an appropriate 2-bromo or 2-chloropropylamine derivative or protected precursor, followed by deprotection if necessary.
- Alkylation is typically performed by reacting thiazolidine-2,4-dione with a halogenated aminopropyl derivative in the presence of a base such as potassium carbonate or sodium hydride.
- Protection of the amino group (e.g., Boc or Trityl) is common to avoid side reactions during alkylation.
- After alkylation, the protecting group is removed by treatment with trifluoroacetic acid or hydrochloric acid to yield the free amine.
- The reaction conditions (solvent, temperature) and choice of protecting group influence the yield and purity.
Alternative Synthetic Routes via Knoevenagel Condensation and Subsequent Functionalization
Another approach involves first preparing benzylidene-substituted thiazolidine-2,4-diones via Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes, followed by nucleophilic substitution with aminoalkyl chlorides or bromides.
- This route allows structural diversity by varying the aldehyde used.
- The Knoevenagel condensation is a well-established method to functionalize the 5-position of the thiazolidinedione ring.
- Subsequent alkylation introduces the aminoalkyl side chain.
- This method is useful for analog synthesis but may require additional steps to remove the benzylidene group if the target is the simple 3-(2-aminopropyl) derivative.
One-Pot Three-Component Condensation Methods
Recent advances include one-pot, three-component condensation reactions involving:
- An amine (e.g., 2-aminopropylamine or its derivatives)
- Thioglycolic acid (as the sulfur and carbon source for the thiazolidinedione ring)
- Aromatic aldehydes or ketones
This method enables direct synthesis of substituted thiazolidinediones in moderate yields.
- This method simplifies the synthesis by combining ring formation and substitution in one step.
- The reaction is typically carried out under reflux with azeotropic removal of water to drive the condensation.
- Purification is by chromatography and recrystallization.
- Characterization by FT-IR and NMR confirms the formation of the thiazolidinone ring and substitution pattern.
Characterization and Confirmation of Structure
- FT-IR Spectroscopy : Characteristic carbonyl stretches for the thiazolidine-2,4-dione ring appear at 1650–1670 cm⁻¹.
- 1H NMR Spectroscopy : Diastereotopic methylene protons in the thiazolidinone ring show distinct chemical shifts around 3.7–3.8 ppm; the proton between nitrogen and sulfur resonates near 5.2–5.8 ppm.
- Mass Spectrometry and Elemental Analysis : Used to confirm molecular weight and composition.
- Purity and Yield : Typically range from 40% to 90% depending on the method and purification.
Summary Table of Preparation Methods
This detailed review of preparation methods for 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione highlights classical and modern synthetic routes. The choice of method depends on available starting materials, desired substitution pattern, and scale. Alkylation of the thiazolidinedione core with protected aminopropyl halides remains the most common approach for introducing the 2-aminopropyl group with good yields and purity. Emerging one-pot methods offer streamlined alternatives but may require optimization for yield improvement.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione has applications in scientific research in chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with molecular targets and pathways, where the aminopropyl group facilitates hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity, while the thiazolidine ring can participate in redox reactions.
Scientific Research Applications
- Chemistry 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine It is explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.
- Industry It is utilized in developing new materials and as a catalyst in chemical reactions.
Tryptamine Antagonist Activity
Certain 5-substituted-3-(2-aminopropyl)indoles exhibit tryptamine antagonist activity and have central nervous system and cardiovascular activity, acting as tranquilizers and conditioned response blockers, with anorectic, hypotensive, and pressor activity . The novel compositions containing 5-substituted-3-(2'-aminopropyl)indoles have tryptamine antagonist activity not demonstrated by related prior art compounds at equal or greater doses . The compounds comprise a pharmaceutical carrier and a novel 5-substituted-3-(2-aminopropyl)indole . The 5-substituted-3-(2-aminopropyl)indole may be used in the form of their pharmaceutically acceptable salts formed with nontoxic organic and inorganic acids .
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione derivatives have potential anticancer and VEGFR-2 inhibiting abilities . A study of novel 2,4-dioxothiazolidine derivatives indicated that compound 22 displays promise as an effective anticancer treatment . In vitro models, TZD derivatives have been shown to effectively inhibit angiogenesis and act as anticancer agents by targeting VEGFR-2 and reducing VEGF synthesis . Several potent VEGFR-2 inhibitors, including Sunitinib and Sorafenib, have been developed and approved for antiangiogenic therapy in various malignancies . A series of seven novel 2,4-dioxothiazolidine derivatives were designed and synthesized based on the primary pharmacophoric characteristics of VEGFR-2 inhibitors . All the tested members demonstrated promising cytotoxic activities ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cell lines . New small molecules based on 2,4-thiazolidinedione (2,4-TZD) have been developed and are being studied for aldose reductase . In vivo studies on thiazolidinedione derivatives have shown their capacity to reduce plasma glucose levels, and they suppress the growth of several cancer cell lines, including colon, breast, and prostate cancers in vivo and in vitro .
Synthesis of 3-(2-aminopropyl) phenol
Mechanism of Action
The mechanism of action of 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Substituent Patterns:
N3-Alkylation: 3-(2-Diisopropylaminoethyl)-TZD (Compound 2 in ): Alkylation with 2-diisopropylaminoethyl chloride introduces a bulky, basic side chain. 3-(2-Aminoethyl)-TZD derivatives (): Aminoethyl groups improve water solubility and enable hydrogen bonding, critical for receptor interactions.
C5-Benzylidene Condensation: 5-(4-Methoxybenzylidene)-TZD (Compound 3 in ): Methoxy groups enhance electron-donating effects, stabilizing the conjugated system and improving binding to PPAR-γ .
Pharmacological Activities
Research Findings and Limitations
- Antidiabetic Potency : C5-benzylidene derivatives with electron-donating groups (e.g., methoxy) show superior PPAR-γ binding vs. electron-withdrawing groups (e.g., chloro) .
- Synthetic Challenges: Bulky N3 substituents (e.g., diisopropylaminoethyl) complicate purification but enhance catalytic roles in Knoevenagel reactions .
- Data Gaps: Direct studies on 3-(2-aminopropyl)-TZD are absent in the provided evidence; inferences rely on aminoethyl and aminopropyl analogs (e.g., 3-(3-aminopropyl)-TZD in ).
Biological Activity
3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Overview of Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-diones are a class of heterocyclic compounds characterized by their thiazolidine ring structure containing sulfur and nitrogen atoms. These compounds exhibit a broad spectrum of biological activities, including:
- Antidiabetic : TZDs improve insulin sensitivity by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway.
- Antimicrobial : They inhibit cytoplasmic Mur ligases, which are crucial for bacterial cell wall synthesis.
- Antioxidant : TZDs scavenge reactive oxygen species (ROS), contributing to their protective effects against oxidative stress.
- Anticancer : Some TZD derivatives have shown promise in targeting various cancer pathways.
The biological activity of 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione primarily involves:
- PPAR-γ Activation : This receptor plays a pivotal role in glucose and lipid metabolism. Activation leads to improved insulin sensitivity and reduced blood glucose levels.
- Inhibition of TDP1 : Recent studies indicate that certain TZD derivatives can inhibit tyrosyl-DNA-phosphodiesterase 1 (TDP1), a target for antitumor therapy. Compounds with IC50 values less than 5 μM have been identified as promising candidates for further development .
- Modulation of Apoptotic Pathways : Research has shown that this compound can induce apoptosis in cancer cells by affecting the expression of Bcl-2 family proteins .
Antidiabetic Activity
3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione has been studied for its antidiabetic properties through PPAR-γ activation. This mechanism enhances glucose uptake in adipocytes and promotes lipid metabolism, thereby lowering blood sugar levels .
Antimicrobial Properties
In vitro studies demonstrate the antimicrobial efficacy of this compound against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate significant activity compared to standard antibiotics .
Anticancer Activity
Several derivatives of thiazolidine-2,4-dione have shown potential as anticancer agents. For instance, one study reported that a specific derivative inhibited cell proliferation in human leukemia cells and induced early apoptosis through dual inhibition of key signaling pathways (Raf/MEK/ERK and PI3K/Akt) .
Case Study 1: Antitumor Activity
A study evaluated the anticancer effects of 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione on various cancer cell lines. The compound was found to significantly reduce cell viability in breast cancer cells while sparing normal cells. The mechanism involved modulation of apoptotic markers and inhibition of angiogenesis through VEGFR-2 pathways .
Case Study 2: Antimicrobial Efficacy
In another investigation, synthesized derivatives were tested against fungal pathogens such as C. albicans. The results showed that specific compounds exhibited potent antifungal activity with MIC values comparable to established antifungal agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione, and how can purity be optimized?
- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with α-keto acids or esters under acidic conditions. For purity optimization, recrystallization from DMSO/water mixtures (2:1 ratio) is effective, as demonstrated in analogous thiazolidine-2,4-dione syntheses . Statistical experimental design (e.g., factorial design) can minimize side reactions by identifying critical parameters (e.g., temperature, molar ratios) and their interactions .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm molecular packing, as shown in Table 3 of a related thiazolidinone structure (CCDC deposition number: 1442686) .
- NMR spectroscopy : Use - and -NMR to verify substituent positions, particularly the aminopropyl side chain.
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example, 1,3-thiazolidine-2,4-diones are screened for antidiabetic, antimicrobial, and antioxidant activity using:
- In vitro DPPH radical scavenging assays .
- Glucose uptake assays in adipocyte cell lines .
- Disk diffusion or microdilution methods for antimicrobial testing .
Advanced Research Questions
Q. How can computational methods improve the synthesis and reactivity prediction of this compound?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, reducing trial-and-error experimentation .
- Machine learning : Train models on existing thiazolidine-2,4-dione reaction datasets to predict optimal solvents or catalysts .
- Example: ICReDD’s integrated computational-experimental workflow reduced reaction development time by 40% in similar heterocyclic systems .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability using HPLC-MS to detect metabolic degradation (e.g., hepatic microsome assays).
- Structure-activity relationship (SAR) studies : Modify the aminopropyl or thiazolidine moieties to enhance stability. For instance, cyclopropyl or fluorophenyl substitutions improved cytotoxicity in related compounds .
- Factorial design of experiments : Identify confounding variables (e.g., dosing frequency, vehicle effects) .
Q. How can reaction fundamentals inform scalable reactor design for this compound?
- Methodological Answer :
- Kinetic modeling : Determine rate-limiting steps (e.g., cyclocondensation) using in situ FTIR or calorimetry.
- Membrane separation : Optimize purification via nanofiltration membranes to isolate polar byproducts, as classified under CRDC subclass RDF2050104 .
- Process simulation : Use Aspen Plus or COMSOL to model heat transfer in exothermic steps (e.g., POCl-mediated reactions) .
Q. What advanced spectral techniques address ambiguities in tautomeric or stereochemical configurations?
- Methodological Answer :
- Dynamic NMR : Resolve tautomerism in the thiazolidine ring by variable-temperature -NMR.
- VCD (Vibrational Circular Dichroism) : Assign absolute configuration of chiral centers .
- SC-XRD (Single-Crystal X-Ray Diffraction) : Resolve steric effects from the aminopropyl group, as in analogous structures (e.g., CCDC 1442686) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer :
- Multi-omics integration : Correlate transcriptomic data (e.g., RNA-seq) with cytotoxicity to identify cell-specific resistance mechanisms.
- Redox profiling : Measure ROS levels to assess if antioxidant activity (common in thiazolidine-2,4-diones) varies between cell types .
- Meta-analysis : Compare results with PubChem datasets (avoided per guidelines) and prioritize independent validation .
Safety and Handling (Basic)
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Ventilation : Use fume hoods for POCl-mediated reactions to prevent HCl gas exposure .
- Personal protective equipment (PPE) : Nitrile gloves and chemical goggles, as recommended for similar thiazolidine derivatives .
- Spill management : Absorb leaks with inert materials (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
